Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride (CAS 590-46-5), commonly known as betaine hydrochloride, is a synthetically produced, zwitterionic quaternary ammonium salt. In industrial and laboratory settings, it serves as a highly efficient methyl group donor, a potent osmoprotectant, and a versatile hydrogen bond acceptor in deep eutectic solvents (DES) [1]. Unlike its naturally extracted equivalents, synthetic betaine hydrochloride offers a highly stable, non-hygroscopic crystalline structure, making it a preferred choice for solid-state formulations [2]. Its dual functionality—providing both a reactive trimethylglycine core and a stoichiometric equivalent of hydrochloric acid upon dissolution—makes it a high-value precursor for green chemistry, biocatalysis, pharmaceutical digestive aids, and advanced agricultural premixes .
Substituting betaine hydrochloride with betaine anhydrous or choline chloride introduces critical formulation and metabolic failures. Betaine anhydrous is highly hygroscopic, rapidly absorbing atmospheric moisture, which causes severe caking, poor flowability, and dosing inaccuracies in industrial silos and solid pharmaceutical blends [1]. Conversely, while choline chloride is a cheaper quaternary ammonium salt, it cannot function as a direct methyl donor; it requires a two-step enzymatic oxidation in the mitochondria, severely bottlenecking its bioefficacy [2]. Furthermore, in the formulation of deep eutectic solvents (DES), replacing betaine hydrochloride with choline chloride or betaine anhydrous fundamentally alters the hydrogen-bonding network, stripping the solvent of the specific proton-donating acidity required to hyper-stabilize certain enzymes or achieve targeted electrochemical conductivities[3].
In biological and metabolic applications, betaine hydrochloride acts as a direct methyl donor, bypassing the mitochondrial oxidation steps required by choline chloride. Quantitative equivalence models demonstrate that betaine is 2.17 times more efficient at donating methyl groups than choline chloride, with choline exhibiting only a 55% relative bioefficacy [1]. This allows formulators to replace 100% of equimolar added choline chloride with a significantly lower mass of betaine hydrochloride while maintaining or exceeding metabolic output [2].
| Evidence Dimension | Methyl group donation efficiency |
| Target Compound Data | Betaine Hydrochloride (2.17 relative efficiency units) |
| Comparator Or Baseline | Choline Chloride (1.0 relative efficiency units; 55% bioefficacy) |
| Quantified Difference | 117% higher methyl donation efficiency for Betaine HCl. |
| Conditions | Equimolar substitution in metabolic transmethylation pathways. |
Enables procurement to significantly reduce the total volume of methyl-donor additives required in a formulation, lowering overall material costs and freeing up formulation space.
The free zwitterion, betaine anhydrous, possesses strong osmotic power that translates into aggressive atmospheric water attraction, making it highly hygroscopic and difficult to process in humid environments [1]. Betaine hydrochloride, synthesized via the reaction of trimethylamine and chloroacetic acid, forms a stable, non-hygroscopic crystalline powder [2]. This structural stabilization prevents moisture-induced caking, ensuring free-flowing properties during industrial milling, mixing, and silo storage.
| Evidence Dimension | Solid-state hygroscopicity and flowability |
| Target Compound Data | Betaine Hydrochloride (Non-hygroscopic, free-flowing crystalline powder) |
| Comparator Or Baseline | Betaine Anhydrous (Highly hygroscopic, prone to rapid caking) |
| Quantified Difference | Betaine HCl maintains flowability under standard ambient humidity where the anhydrous form fails. |
| Conditions | Standard industrial storage and solid-dosage blending environments. |
Eliminates the need for specialized low-humidity handling facilities and prevents costly line blockages in solid premix manufacturing.
Betaine hydrochloride serves as an exceptional hydrogen bond acceptor (HBA) in the design of natural deep eutectic solvents (NADES). When formulated with urea (BetHCl:Urea 1:4), the resulting solvent matrix dramatically enhances the stability of commercial lipases compared to standard aqueous or choline-based systems. Specifically, the BetHCl:Urea DES increased the thermostability of lipase iCALB by 47 times at 55°C compared to the aqueous baseline, while also nearly doubling its relative activity at 25°C [1].
| Evidence Dimension | Lipase (iCALB) thermostability |
| Target Compound Data | Betaine Hydrochloride:Urea DES (1:4 ratio) (47-fold increase in thermostability) |
| Comparator Or Baseline | Aqueous baseline (1x baseline stability) |
| Quantified Difference | 4700% increase in enzyme thermostability at elevated temperatures. |
| Conditions | Lipase iCALB maintained at 55°C in non-aqueous DES media. |
Justifies the procurement of Betaine HCl as a premium solvent precursor for high-temperature industrial biocatalysis and green chemistry extractions.
Unlike betaine anhydrous, which dissolves to form a neutral solution, betaine hydrochloride acts as a stable, solid-state source of hydrochloric acid. A 5% (50 g/L) aqueous solution of betaine hydrochloride yields a highly reproducible pH of 1.0 at 20–25°C . This precise proton-donating capacity is critical for applications that require simultaneous zwitterion delivery and aggressive acidification, a dual-functionality that cannot be replicated by choline chloride or betaine anhydrous without the separate addition of corrosive liquid acids .
| Evidence Dimension | Aqueous solution pH |
| Target Compound Data | Betaine Hydrochloride (pH 1.0 at 50 g/L) |
| Comparator Or Baseline | Betaine Anhydrous (Neutral pH, ~5.0-7.0) |
| Quantified Difference | Betaine HCl provides a highly acidic environment (pH 1.0) directly upon dissolution. |
| Conditions | 5% (50 g/L) aqueous solution at 20–25°C. |
Crucial for pharmaceutical formulators designing solid-dose hypochlorhydria treatments or chemists requiring a dry, safe-to-handle acidifier for liquid phase reactions.
Because betaine hydrochloride is non-hygroscopic and free-flowing, it is the optimal choice for large-scale agricultural and nutritional premixes. It allows formulators to replace 100% of added choline chloride—benefiting from its 2.17x higher methyl donor efficiency—without introducing the severe caking and silo-blocking issues associated with betaine anhydrous [1].
Betaine hydrochloride is highly recommended as a hydrogen bond acceptor for formulating Natural Deep Eutectic Solvents (NADES). When combined with urea or polyols, it creates a reaction medium that hyper-stabilizes enzymes (such as lipases), allowing industrial biocatalysis to proceed at elevated temperatures (e.g., 55°C) where aqueous systems would cause rapid enzyme denaturation [2].
In pharmaceutical manufacturing, betaine hydrochloride is the preferred active pharmaceutical ingredient (API) for treating hypochlorhydria (low stomach acid). Its ability to deliver a precise, highly acidic profile (pH 1.0 at 5% concentration) upon dissolution provides a safe, solid-state alternative to handling liquid hydrochloric acid during drug formulation and patient administration .
Irritant